

An In-depth Technical Guide to 3-Hydroxybutanenitrile

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Compound of Interest

Compound Name: 3-Hydroxybutyronitrile

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For Researchers, Scientists, and Drug Development Professionals

Core Topic: 3-Hydroxybutanenitrile

This technical guide provides a comprehensive overview of 3-Hydroxybutanenitrile, a valuable chiral building block in the fields of pharmaceutical and chemical research. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-hydroxybutanenitrile.^[1] It is a hydroxynitrile, which is a butyronitrile substituted with a hydroxy group at the 3-position.^[1]

This document details the physicochemical properties, synthesis methodologies, and known biological activities of 3-hydroxybutanenitrile, with a focus on its applications in drug development and research.

Data Presentation

A summary of the key quantitative data for 3-hydroxybutanenitrile is presented in the table below for easy reference and comparison.

Property	Value	Reference
IUPAC Name	3-hydroxybutanenitrile	[1]
Molecular Formula	C ₄ H ₇ NO	[1][2]
Molecular Weight	85.10 g/mol	[1][2]
CAS Number	4368-06-3	[1]
(S)-enantiomer CAS	123689-95-2	[2]
Appearance	Colorless liquid	[3]
Solubility	Soluble in water and most organic solvents	[3]
Hydrogen Bond Donor Count	1	[1][2]
Hydrogen Bond Acceptor Count	2	[1][2]
Rotatable Bond Count	1	[1][2]
Exact Mass	85.052763847 Da	[1][2]
Complexity	70.9	[1][2]

Experimental Protocols

Detailed methodologies for the synthesis of 3-hydroxybutanenitrile are crucial for its application in research and development. Chiral synthesis, in particular, is of high importance due to the stereospecific nature of many biological interactions.

Enantioselective Synthesis of (S)-3-Hydroxybutanenitrile via Biocatalytic Reduction

The asymmetric reduction of 3-oxobutanenitrile is a highly effective method for producing enantiomerically pure (S)-3-hydroxybutanenitrile. This biocatalytic approach offers high selectivity and operates under mild reaction conditions.

Materials:

- 3-Oxobutanenitrile
- Alcohol dehydrogenase (ADH) or a suitable ketoreductase
- Nicotinamide adenine dinucleotide phosphate (NADPH) or Nicotinamide adenine dinucleotide (NADH) as a cofactor
- Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
- Phosphate buffer (e.g., 100 mM, pH 7.0)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- **Reaction Setup:** In a temperature-controlled reactor, prepare a solution of 3-oxobutanenitrile in a phosphate buffer. The concentration of the substrate is typically in the range of 10-50 mM.
- **Cofactor and Regeneration System:** Add the NADPH or NADH cofactor to the reaction mixture, typically at a concentration of 1-2 mol% relative to the substrate. Introduce the cofactor regeneration system, such as glucose and glucose dehydrogenase, to ensure a continuous supply of the reduced cofactor.
- **Enzyme Addition:** Initiate the reaction by adding the alcohol dehydrogenase or ketoreductase to the mixture. The enzyme loading will depend on the specific activity of the enzyme preparation and should be optimized for efficient conversion.
- **Reaction Monitoring:** Maintain the reaction at a constant temperature (typically 25-30 °C) with gentle agitation. Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the starting material and the enantiomeric excess of the product.
- **Work-up and Purification:** Once the reaction has reached completion, terminate it by adding a water-immiscible organic solvent like ethyl acetate. Separate the organic layer containing

the product from the aqueous layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

- Isolation: Remove the solvent under reduced pressure to obtain the crude (S)-3-hydroxybutanenitrile. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

This biocatalytic method provides a green and efficient route to enantiopure (S)-3-hydroxybutanenitrile, a valuable chiral intermediate.^[4]

Biological Activity and Signaling Pathways

While extensive research on the biological activities of 3-hydroxybutanenitrile is still emerging, preliminary studies have indicated its potential in specific applications.

Antifungal Activity

The (3R)-enantiomer of 3-hydroxybutanenitrile has been found to exhibit activity against phytopathogenic fungi. This suggests its potential as a lead compound for the development of novel antifungal agents. The exact mechanism of its antifungal action is an area of active investigation. Generally, antifungal compounds can exert their effects through various mechanisms, including disruption of the fungal cell wall or membrane, inhibition of essential enzymes, or interference with key signaling pathways. For instance, some antifungal agents are known to inhibit the synthesis of β -glucans, which are critical components of the fungal cell wall.^[5] Others may induce the accumulation of reactive oxygen species (ROS), leading to oxidative stress and cell death.^[6]

Further research is required to elucidate the specific molecular targets and signaling pathways affected by 3-hydroxybutanenitrile in fungal cells. Transcriptomic and proteomic analyses of fungi treated with 3-hydroxybutanenitrile could provide valuable insights into its mechanism of action.

Applications in Drug Development

Chiral building blocks are essential in the synthesis of enantiomerically pure drugs, as different enantiomers of a drug can have significantly different pharmacological activities and safety

profiles.[7][8] 3-Hydroxybutanenitrile, with its chiral center and versatile functional groups (hydroxyl and nitrile), is a valuable synthon for the preparation of more complex molecules.[3]

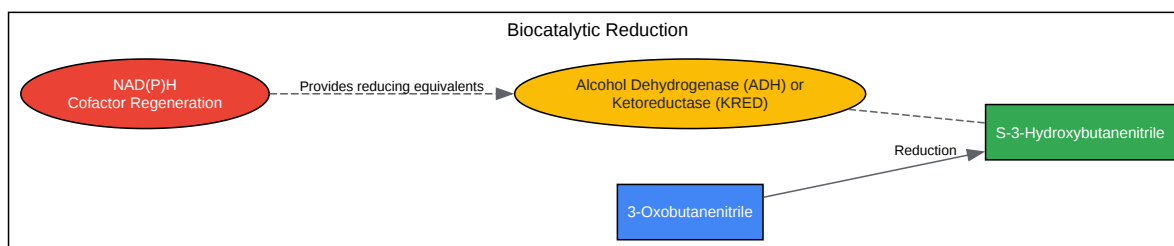
The nitrile group can be readily converted into other functional groups such as carboxylic acids, amines, and amides, providing a handle for further molecular elaboration.[9] The hydroxyl group can be involved in esterification or etherification reactions. This dual functionality makes 3-hydroxybutanenitrile a versatile starting material for the synthesis of a variety of bioactive compounds.

For example, a related chiral building block, ethyl (R)-(-)-4-cyano-3-hydroxybutyrate, is a key intermediate in the synthesis of the blockbuster drug Atorvastatin.[10] This highlights the importance of such chiral hydroxy-nitrile scaffolds in the pharmaceutical industry.

Mandatory Visualizations

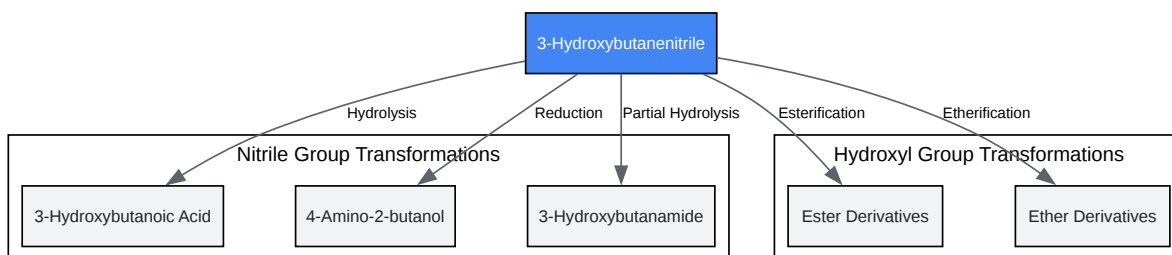
Diagrams

Below are diagrams illustrating key concepts and workflows related to 3-hydroxybutanenitrile, generated using the DOT language.



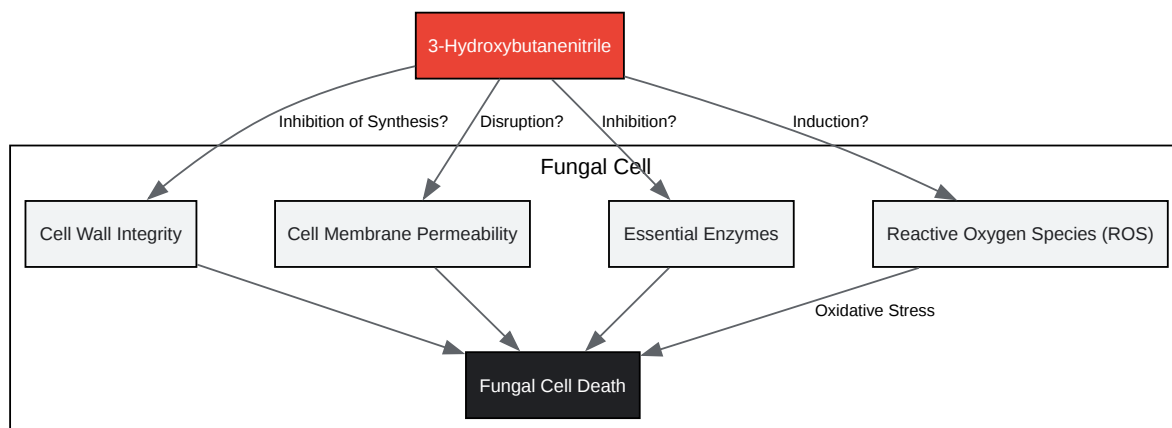
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Caption: Biocatalytic synthesis of (S)-3-Hydroxybutanenitrile.



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Caption: Versatile chemical transformations of 3-Hydroxybutanenitrile.



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Caption: Hypothesized antifungal mechanisms of 3-Hydroxybutanenitrile.

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